(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-[2-(4-fluorophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-[2-(4-fluorophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolone core, substituted with chlorophenyl, fluorophenyl, and phenyl groups. The presence of these substituents imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-[2-(4-fluorophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolone core, followed by the introduction of the chlorophenyl, fluorophenyl, and phenyl substituents. Common reagents used in these reactions include hydrazine derivatives, chlorophenyl sulfides, and fluorophenyl hydrazines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-[2-(4-fluorophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-[2-(4-fluorophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-[2-(4-fluorophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Properties
Molecular Formula |
C22H16ClFN4OS |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)sulfanylmethyl]-4-[(4-fluorophenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H16ClFN4OS/c23-15-6-12-19(13-7-15)30-14-20-21(26-25-17-10-8-16(24)9-11-17)22(29)28(27-20)18-4-2-1-3-5-18/h1-13,27H,14H2 |
InChI Key |
AEASWENKCUDULY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)CSC3=CC=C(C=C3)Cl)N=NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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